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Compound Name:
3,3-Dimethyl-tetrahydro-pyran-2-

one

Cat. No.: B1296294 Get Quote

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core

of numerous natural products and synthetic compounds with significant therapeutic value.[1] As

a conformationally restrained ether, the THP moiety offers a unique combination of properties:

it is more rigid than a linear ether, reducing entropic penalties upon binding to a target, and the

oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction.

Compared to its carbocyclic analog, cyclohexane, the THP scaffold exhibits lower lipophilicity,

which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles

—a critical consideration in modern drug design.

Within this important class of heterocycles, derivatives of 3,3-Dimethyl-tetrahydro-pyran-2-
one are emerging as a focal point of research. The gem-dimethyl substitution at the C3 position

introduces specific steric and electronic properties that can significantly influence molecular

conformation and biological activity. This guide, intended for researchers, scientists, and drug

development professionals, provides a comprehensive overview of the synthesis, diverse

biological activities, and mechanisms of action of these promising derivatives. It further details

established experimental protocols to empower researchers in the exploration and validation of

this versatile chemical scaffold.

Core Synthetic Strategies
The synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one and its derivatives can be achieved

through various established organic chemistry methodologies. A common and effective
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approach involves the alkylation of a precursor lactone. For instance, 3-methyltetrahydro-2H-

pyran-2-one can be treated with a strong base, such as lithium diisopropylamide (LDA), to

generate a carbanion, which is then quenched with an alkylating agent like methyl iodide (CH₃I)

to introduce the second methyl group at the C3 position.[2] This reaction is typically performed

at low temperatures to ensure regioselectivity and minimize side reactions.

Other general strategies for synthesizing the broader tetrahydropyranone core include

multicomponent reactions (MCRs), which offer an efficient means to build molecular complexity

in a single step.[3] For related pyran-4-one structures, methods like aldol condensation

followed by cyclization and Michael additions have also been successfully employed.[4] The

choice of synthetic route is ultimately dictated by the desired substitution pattern and the

availability of starting materials.

A Spectrum of Biological Activities
Derivatives of the tetrahydropyran-2-one scaffold have demonstrated a remarkable range of

biological activities, positioning them as valuable leads for therapeutic development in several

key areas.

Anticancer Potential
The anticancer properties of pyran derivatives are a subject of intensive investigation.[1][4][5]

[6] These compounds have been shown to exert cytotoxic effects against a variety of cancer

cell lines through multiple mechanisms.[1]

Mechanisms of Action:

Cell Cycle Arrest: Structurally related compounds have been observed to induce cell cycle

arrest, particularly halting the progression from the G1 to the S phase, which is a critical

checkpoint for cell proliferation.[4]

Induction of Apoptosis: Evidence suggests that these derivatives can trigger programmed

cell death, or apoptosis, in tumor cells, thereby reducing cancer cell viability and proliferation.

[4]

The specific substitutions on the pyran ring are crucial for optimizing anticancer efficacy.

Studies have shown that modifying the structure can significantly enhance cytotoxicity,
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highlighting the potential for developing highly potent and selective anticancer agents through

targeted chemical synthesis.[4]

Anti-inflammatory and Analgesic Properties
Several tetrahydropyran derivatives have been identified as potent anti-inflammatory and

analgesic agents, offering a potential alternative to conventional nonsteroidal anti-inflammatory

drugs (NSAIDs) and opioids, which are often associated with significant side effects.[7][8]

Mechanisms of Action:

Inhibition of Pro-inflammatory Cytokines: A key mechanism underlying their anti-inflammatory

effect is the downregulation of pro-inflammatory mediators. Certain derivatives have been

shown to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6),

and interleukin-1β (IL-1β).[7][9][10]

Modulation of Inflammatory Pathways: Some compounds can inhibit cyclooxygenase (COX)

activity and reduce nitric oxide levels, both of which are central to the inflammatory cascade.

[10] Furthermore, they have been shown to increase the levels of the anti-inflammatory

cytokine IL-10.[10]

Opioid System Involvement: The analgesic effects of some derivatives appear to be

mediated, at least in part, through the opioid system. The antinociceptive effects of one such

compound were reversed by the administration of opioid antagonists, indicating an

interaction with opioid receptors.[7][8][9]

These activities have been validated in various preclinical models, including acetic acid-

induced writhing and carrageenan-induced paw edema in mice.[7][8][10]

Antimicrobial Activity
The pyranone core is also present in compounds exhibiting significant antimicrobial properties.

Research has demonstrated efficacy against a range of bacterial and fungal pathogens.

Mechanisms of Action: The precise mechanisms are varied, but they generally involve

disruption of microbial cell integrity or key metabolic pathways. One study on a dihydroxymethyl

pyranone derivative isolated from the fungus Aspergillus candidus revealed potent activity. This
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compound demonstrated high antifungal activity against dermatophytes and opportunistic

fungi, including Candida albicans, as well as antibacterial activity against several bacterial

strains.[11] This highlights the potential of the pyranone scaffold in the development of new

antimicrobial agents to combat infectious diseases.

Visualizing Mechanisms and Workflows
To better understand the complex biological interactions and experimental processes, the

following diagrams illustrate a key signaling pathway and a typical research workflow.
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Caption: Inhibition of the NF-κB inflammatory pathway by tetrahydropyran derivatives.
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Caption: General experimental workflow for the evaluation of novel derivatives.
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Core Experimental Methodologies
To ensure scientific integrity and reproducibility, the use of validated, standardized protocols is

paramount. The following sections detail step-by-step methodologies for key experiments used

to assess the biological activities of 3,3-Dimethyl-tetrahydro-pyran-2-one derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the
MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a

proxy for cell viability and proliferation. It is widely used to screen compounds for anticancer

activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial

dehydrogenases, to form purple formazan crystals. The amount of formazan produced is

proportional to the number of viable cells.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x

10⁴ cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C in

a humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test derivative in the growth medium.

After incubation, replace the old medium with 100 µL of medium containing the various

concentrations of the test compound. Include wells with untreated cells (negative control)

and wells with a known cytotoxic agent (positive control).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and

5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Gently pipette to ensure complete dissolution.

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the viability against the compound concentration to determine the IC₅₀

(the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Anti-inflammatory Activity using
Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating acute inflammation and the

efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent

induces a localized inflammatory response characterized by edema (swelling), which can be

quantified over time.

Step-by-Step Methodology:

Animal Acclimatization: Use adult male Swiss mice or Wistar rats.[10] Acclimatize the

animals for at least one week before the experiment with free access to food and water.

Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a negative control

group (vehicle), a positive control group (e.g., diclofenac), and test groups for different doses

of the derivative. Fast the animals overnight before the experiment.

Compound Administration: Administer the test compound or control vehicle (e.g., saline,

DMSO solution) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan

injection.

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar

region of the right hind paw of each animal.

Measurement of Paw Volume: Measure the paw volume of each animal using a

plethysmometer immediately before the carrageenan injection (0 hours) and at regular
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intervals afterward (e.g., 1, 2, 3, and 4 hours).

Data Analysis: Calculate the percentage of edema inhibition for each group at each time

point using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the

average increase in paw volume in the treated group.

Protocol 3: Antimicrobial Susceptibility Testing via
Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the

lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism.[11]

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial compound

in a liquid broth medium. Growth is assessed after incubation by observing turbidity.

Step-by-Step Methodology:

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus,

Candida albicans) overnight. Dilute the culture in sterile broth to achieve a standardized

concentration (e.g., 5 x 10⁵ CFU/mL).

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test

compound in broth. Start with the highest concentration in the first well and dilute across the

plate.

Inoculation: Add a standardized volume of the microbial inoculum to each well.

Controls: Include a positive control well (broth + inoculum, no compound) to confirm

microbial growth and a negative control well (broth only) to check for sterility. A known

antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be used as a reference.[11]
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Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for

bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[11]

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which there is no visible growth. The result can be

confirmed by reading the optical density with a plate reader.

Data Summary: Biological Activities of
Tetrahydropyran Derivatives

Derivative
Class/Example

Biological Activity Model(s) Used
Key Findings &
Mechanism

General Pyran-2-ones Anticancer

Various cancer cell

lines (e.g., HepG2,

OVCAR)[1][11]

Induces apoptosis and

cell cycle arrest at the

G1/S phase.[4]

((2s,6s)-6-ethyl-

tetrahydro-2h-pyran-2-

yl) methanol (LS20)

Analgesic, Anti-

inflammatory

Male Swiss mice

(acetic acid writhing,

formalin, tail-flick, air

pouch models)[7][8][9]

Antinociceptive effect

involves the opioid

system; reduces pro-

inflammatory

cytokines (TNF-α, IL-

6).[7][9]

cis-(±)-acetate

derivative (LS19)
Anti-inflammatory

Male Swiss mice

(paw/ear edema);

RAW 264.7 cells[10]

Inhibits COX;

decreases TNF-α, IL-

1β, and nitric oxide;

increases IL-10.[10]

Dihydroxymethyl

pyranone (from A.

candidus)

Antimicrobial,

Antioxidant, Antitumor

Bacteria, Fungi;

DPPH assay; HEp-2,

HepG2 cells[11]

High antifungal activity

against Candida

albicans and

dermatophytes; potent

radical scavenging

and antitumor effects.

[11]

Conclusion and Future Directions
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The 3,3-Dimethyl-tetrahydro-pyran-2-one scaffold and its related derivatives represent a

highly versatile and promising class of compounds with a broad spectrum of biological

activities, including significant anticancer, anti-inflammatory, analgesic, and antimicrobial

potential. The inherent properties of the tetrahydropyran ring, combined with the specific

structural features imparted by the gem-dimethyl substitution, provide a robust foundation for

the development of novel therapeutic agents.

The future of research in this area is bright and should focus on several key objectives:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyranone core

is necessary to delineate the precise structural requirements for each biological activity,

leading to the optimization of potency and selectivity.

Elucidation of Molecular Targets: While general mechanisms have been identified, further

research is needed to pinpoint the specific molecular targets (e.g., enzymes, receptors) with

which these compounds interact. This will enable a more rational, mechanism-based

approach to drug design.

Pharmacokinetic Profiling: Comprehensive ADME/Tox studies are essential to evaluate the

drug-like properties of lead compounds and to ensure their safety and efficacy in preclinical

and clinical settings.

By leveraging the methodologies outlined in this guide, researchers are well-equipped to

unlock the full therapeutic potential of 3,3-Dimethyl-tetrahydro-pyran-2-one derivatives,

paving the way for the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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